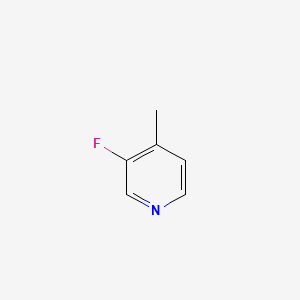

3-Fluoro-4-methylpyridine

描述

The Significance of Fluorinated Pyridines in Heterocyclic Chemistry Research

The strategic incorporation of fluorine atoms into heterocyclic scaffolds, particularly pyridine (B92270) rings, is a cornerstone of modern medicinal and materials chemistry. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule. researchgate.net Due to its high electronegativity and relatively small size, fluorine can modulate the basicity (pKa) of the pyridine nitrogen, influence molecular conformation, and enhance binding affinity to biological targets. scientificupdate.com

One of the most significant advantages of fluorination is the increased metabolic stability of the resulting compounds. The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making it resistant to metabolic degradation by enzymes in the body. Current time information in Bangalore, IN. This enhanced stability often leads to improved pharmacokinetic profiles, such as a longer half-life, for drug candidates. Furthermore, the introduction of fluorine can increase a molecule's lipophilicity, which may improve its ability to penetrate cell membranes and reach its site of action. Current time information in Bangalore, IN. These combined properties make fluorinated pyridines highly sought-after motifs in the design of new therapeutic agents and other functional materials.

Overview of Pyridine Derivatives as Privileged Scaffolds in Drug Discovery and Agrochemical Development

Pyridine and its derivatives are recognized as "privileged scaffolds" in the fields of drug discovery and agrochemical development. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The pyridine ring is a common feature in a vast number of natural products, vitamins, and a significant percentage of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov

In the pharmaceutical industry, the pyridine moiety is a key component in drugs targeting a wide array of diseases. nih.gov Its utility stems from its ability to form hydrogen bonds, its water solubility, and the ease with which it can be chemically modified to optimize pharmacological activity. nih.gov

The agrochemical sector has also extensively utilized pyridine derivatives. agropages.com The fourth generation of pesticides, which are characterized by high efficacy, low toxicity, and better environmental compatibility, frequently incorporates the pyridine structure. agropages.com Methylpyridine derivatives, in particular, serve as crucial intermediates in the synthesis of many of these advanced agricultural products. agropages.com The versatility of the pyridine scaffold allows for the creation of a diverse range of fungicides, herbicides, and insecticides.

Current Research Landscape of 3-Fluoro-4-methylpyridine and its Derivatives

This compound, also known as 3-fluoro-4-picoline, serves as a critical intermediate in the synthesis of a variety of functional molecules. Research into this compound and its derivatives is active, with applications spanning medicinal chemistry and agrochemicals.

Several synthetic routes have been developed to produce 3-fluoropyridine (B146971) derivatives. These methods include traditional approaches like the Balz–Schiemann reaction, as well as more modern techniques such as photoredox-mediated coupling reactions. nih.gov One documented synthesis of a derivative involves the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate with a fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate. Current time information in Bangalore, IN.

In the realm of medicinal chemistry, derivatives of this compound are being explored for various therapeutic applications. For instance, 3-fluoro-4-aminopyridine, a derivative, is under investigation as a potential positron emission tomography (PET) imaging agent for visualizing demyelination in neurological diseases like multiple sclerosis. nih.gov Furthermore, analogs of 3-alkylpyridine have shown promise as anticancer agents. mdpi.com In the area of pain management, complex amide derivatives incorporating a 3-fluoro-4-methylsulfonylaminophenyl moiety have been synthesized and investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for analgesic drugs. nih.gov

The synthesis of various derivatives is an active area of research. For example, (3-Fluoropyridin-4-yl)methanamine can be synthesized from 2-chloro-3-fluoro-pyridine-4-carbaldehyde oxime using zinc dust in acetic acid. researchgate.net Another important derivative, 3-fluoro-4-aminopyridine, can be synthesized from 3-fluoropyridine through a multi-step process involving the formation of 3-fluoro-4-pyridine carboxylic acid, followed by esterification, ammonolysis, and a Hofmann degradation reaction. google.com

The following table provides a summary of some key derivatives of this compound and their areas of research:

| Derivative Name | Area of Research | Key Findings/Application |

| 3-Fluoro-4-aminopyridine | Medical Imaging | Investigated as a PET radioligand for imaging demyelination in the brain. nih.gov |

| (3-Fluoropyridin-4-yl)methanamine | Synthetic Intermediate | Used as a building block for more complex molecules. researchgate.net |

| 3-Alkylpyridine Analogs | Oncology | Showed cytotoxicity against tumor cell lines, suggesting potential as anticancer agents. mdpi.com |

| 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide derivatives | Pain Management | Act as potent TRPV1 antagonists, indicating potential for development as analgesics. nih.gov |

| Methyl 3-fluoropyridine-4-carboxylate | Synthetic Intermediate | A key intermediate that can be synthesized via nucleophilic aromatic substitution. Current time information in Bangalore, IN. |

This ongoing research underscores the importance of this compound as a versatile platform for the development of new molecules with significant potential in medicine and beyond.

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOEPZZTTWDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323076 | |

| Record name | 3-Fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-88-2 | |

| Record name | 3-Fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 Fluoro 4 Methylpyridine

Established Synthetic Routes for 3-Fluoro-4-methylpyridine

Aldehyde-Ammonia Method and its Derivatives

The Chichibabin pyridine (B92270) synthesis is a well-established method for constructing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org This reaction and its variations represent a classical approach to pyridine synthesis. While not a direct route to this compound in a single step, it provides a foundational strategy for creating the core pyridine structure, which can then be further functionalized.

The general mechanism involves the formation of imines, followed by base-catalyzed aldol-type condensations and Michael additions, ultimately leading to the cyclized and aromatized pyridine ring. wikipedia.org For instance, the reaction of acetaldehyde (B116499) and ammonia can yield a mixture of 2-methylpyridine (B31789) and 4-methylpyridine (B42270), while the reaction of acrolein and ammonia produces 3-methylpyridine (B133936) and pyridine. wikipedia.org

| Reactants | Catalyst/Conditions | Products | Reference |

| Acetaldehyde, Ammonia | Oxide catalysts (e.g., Al₂O₃, SiO₂), 350–500 °C | 2-Methylpyridine, 4-Methylpyridine | wikipedia.org |

| Acrolein, Ammonia | Oxide catalysts (e.g., Al₂O₃, SiO₂), 350–500 °C | 3-Methylpyridine, Pyridine | wikipedia.org |

| Acrolein, Propionaldehyde, Ammonia | Oxide catalysts | 3-Methylpyridine | wikipedia.org |

While the direct incorporation of a fluorine atom at the 3-position during a Chichibabin-type synthesis is not commonly reported, this methodology can be adapted to produce precursors for subsequent fluorination steps.

Synthesis from 3-Halopyridine Precursors

A common and effective strategy for the synthesis of 3-fluoropyridines involves nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 3-position. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of fluoropyridines in SNAr reactions. nih.gov

In one example, the nitro group of methyl 3-nitropyridine-4-carboxylate was successfully replaced by a fluoride (B91410) anion to yield methyl 3-fluoropyridine-4-carboxylate in 38% yield. nih.govscispace.comresearchgate.net This demonstrates the utility of the nitro group as an effective leaving group in the synthesis of 3-fluoropyridines. nih.govscispace.comresearchgate.net

A direct halogen exchange can also be employed. For instance, 3-bromo-4-methylpyridine (B15001) can be synthesized from 4-methylpyridine by reaction with bromine in the presence of aluminum chloride. chemicalbook.com The resulting 3-bromo-4-methylpyridine can then potentially undergo nucleophilic fluorination to yield this compound.

Furthermore, the synthesis of 2-amino-3-fluoropyridine (B1272040) has been achieved starting from 2,3-difluoro-5-chloropyridine through an ammonification reaction with ammonia water, followed by a reduction. google.com This multi-step process from a polyhalogenated pyridine highlights the versatility of using halogenated precursors.

| Starting Material | Reagents | Product | Yield | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF, DMSO, 120 °C | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.govscispace.comresearchgate.net |

| 4-Methylpyridine | 1. Br₂, AlCl₃, 120 °C | 3-Bromo-4-methylpyridine | 57% | chemicalbook.com |

| 2,3-Difluoro-5-chloropyridine | 1. NH₃·H₂O, 140 °C; 2. Reduction | 2-Amino-3-fluoropyridine | 77.5% (overall) | google.com |

Cyclo-condensation Reactions utilizing Fluorine-containing Building Blocks

Modern synthetic methods allow for the construction of the 3-fluoropyridine (B146971) ring through cyclo-condensation or cycloaddition reactions that utilize fluorine-containing starting materials. These approaches offer a direct way to incorporate the fluorine atom into the pyridine core during the ring-forming step.

One such method is the Rh(III)-catalyzed C-H functionalization for the preparation of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This reaction proceeds via a C-H activation and annulation cascade to form the desired 3-fluoropyridine derivatives. nih.gov A variety of substituted 3-fluoropyridines can be synthesized using this method with good yields. nih.gov

Another approach involves the reaction of 2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutane-carbonitrile with alkyl lithiums, which leads to the formation of 6-alkyl-2-(dimethylamino)-3-fluoro-5-methylpyridines in moderate to good yields. researchgate.net

Diels-Alder reactions of heterocyclic aza dienes also represent a powerful strategy for constructing the pyridine ring. acsgcipr.org These reactions, particularly inverse electron demand Diels-Alder reactions, can utilize fluorine-containing dienes or dienophiles to introduce fluorine into the resulting pyridine structure. acsgcipr.org

| Fluorine-Containing Building Block | Reaction Partner(s) | Catalyst/Conditions | Product Type | Reference |

| α-Fluoro-α,β-unsaturated oximes | Alkynes | [Cp*RhCl₂]₂, AgOAc, EtOAc | Multi-substituted 3-fluoropyridines | nih.gov |

| 2,2-Bis(dimethylamino)-3,3-difluoro-1-methylcyclobutane-carbonitrile | Alkyl lithiums | - | 6-Alkyl-2-(dimethylamino)-3-fluoro-5-methylpyridines | researchgate.net |

Photoredox-Mediated Coupling Approaches for 3-Fluoropyridines

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. mdpi.com A notable application in this area is the synthesis of diversely substituted 3-fluoropyridines. nih.govacs.org

One such method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by fac-Ir(ppy)₃ under blue LED irradiation, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297). nih.govacs.org This protocol allows for the assembly of the 3-fluoropyridine structure from two different ketone components. nih.govacs.org The reaction proceeds through the generation of a radical intermediate from the α,α-difluoro-β-iodoketone, which then couples with the silyl enol ether. acs.org

| α,α-Difluoro-β-iodoketone | Silyl Enol Ether | Photocatalyst | Product | Reference |

| Various | Various | fac-Ir(ppy)₃ | Diversely substituted 3-fluoropyridines | nih.govacs.org |

This method is advantageous due to its operational simplicity and the ready availability of the starting materials, which can be prepared from simple ketones. acs.org

Novel and Emerging Synthetic Strategies

C-F Bond Cleavage Protocols in 3-Fluoropyridine Synthesis

While seemingly counterintuitive, the cleavage of a C-F bond in a polyfluorinated precursor can be a strategic approach to synthesize partially fluorinated compounds that are otherwise difficult to obtain. baranlab.org This defluorinative functionalization is an emerging area in organofluorine chemistry.

A novel strategy for the synthesis of poly-substituted 3-H, 3-fluoro, or 3-trifluoromethyl pyridines has been developed based on the C-F bond breaking of an anionically activated fluoroalkyl group. researchgate.net This domino process allows for the preparation of a series of 2,6-disubstituted 4-amino pyridines in high yields under noble metal-free conditions. researchgate.net

These protocols often rely on transition metal catalysis or photoredox catalysis to mediate the C-F bond activation and subsequent functionalization. baranlab.org The development of selective C-F bond cleavage methods provides a new avenue for the synthesis of valuable fluorinated building blocks like this compound from readily available polyfluorinated starting materials.

Transition Metal-Catalyzed C-H Functionalization for Substituted 3-Fluoropyridines

The direct functionalization of C-H bonds has emerged as a powerful and efficient strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. sci-hub.se In the context of synthesizing substituted 3-fluoropyridines, transition-metal catalysis plays a pivotal role.

One notable advancement is the Rh(III)-catalyzed C-H functionalization approach for preparing multi-substituted 3-fluoropyridines. nih.gov This method utilizes the reaction of α-fluoro-α,β-unsaturated oximes with alkynes. nih.gov The reaction is effective with a variety of coupling partners, including those with aryl, heteroaryl, and alkyl substituents. A significant advantage of this method is its high regioselectivity, particularly when using terminal alkynes, which yields single 3-fluoropyridine regioisomers. nih.gov The development of this technique required careful solvent selection to avoid the displacement of the fluorine atom by nucleophilic solvents like methanol (B129727), with ethyl acetate proving to be an effective medium. nih.gov

The C-H activation strategy is part of a broader field of research into the functionalization of pyridine and other azine derivatives. sci-hub.se These methods can introduce a range of alkyl, alkenyl, aryl, and acyl groups directly onto the pyridine core. sci-hub.se While C2-selectivity is common, recent developments have enabled selective functionalization at the C3 and C4 positions, which is crucial for accessing isomers like this compound. sci-hub.se The use of directing groups is a common strategy to guide the metal catalyst to a specific C-H bond, thereby controlling the site of functionalization. youtube.com

One-Pot Condensation Reactions with α,α-Difluoro-β-iodoketones

A novel one-pot methodology has been developed for the synthesis of diversely substituted 3-fluoropyridines starting from two different ketone components. acs.org This process begins with the transformation of a ketone into an α,α-difluoro-β-iodoketone. acs.org The key step involves a photoredox-mediated coupling of this α,α-difluoro-β-iodoketone with a silyl enol ether, which is derived from a second ketone. acs.org

This coupling reaction is catalyzed by fac-Ir(ppy)3 under blue LED irradiation. Following the C-C bond formation, the synthesis is completed with a one-pot condensation reaction using ammonium acetate, which constructs the pyridine ring. acs.org This cascade approach is highly efficient, combining multiple transformations into a single experimental step. acs.org Cyclic voltammetry studies have indicated that α,α-difluoro-β-iodoketones are more easily reduced than other common fluorinated compounds, a property attributed to the influence of the adjacent carbonyl group. acs.org

| Starting Ketone (for silyl enol ether) | Resulting 3-Fluoropyridine Product | Yield (%) acs.org |

| Acetophenone | 3-Fluoro-2,4-diphenylpyridine | 74 |

| 4'-Methoxyacetophenone | 3-Fluoro-2-phenyl-4-(4-methoxyphenyl)pyridine | 81 |

| Propiophenone | 3-Fluoro-5-methyl-2,4-diphenylpyridine | 72 |

| Cyclohexanone | 5,6,7,8-Tetrahydro-3-fluoro-4-phenylquinoline | 56 |

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for enhancing the efficiency and yield of synthetic pathways. In the synthesis of fluorinated heterocycles, adjustments to catalysts, solvents, and temperature can lead to significant improvements. For instance, a patented method for preparing 3-fluoropyridine achieved a reaction yield of 80.7% by introducing a water absorbent into the diazotization reaction of 3-aminopyridine. google.com This one-step synthesis method reduces the reaction temperature and slows heat release, thereby increasing safety and tripling the yield compared to conventional diazotization. google.com The addition of a small amount of a catalyst like TEBA (triethylbenzylammonium chloride) and 18-crown-6 (B118740) was found to further improve the conversion ratio and product color, respectively. google.com

In a different context, the development of a heteroleptic palladium catalyst for the fluorination of arylboronic acids was accelerated using Bayesian optimization. acs.org This data-driven approach led to the identification of optimal conditions, including a reduction in temperature from 60 to 30 °C and a decrease in catalyst loading from 10 to 2 mol %, which resulted in a significant improvement in yield. acs.org Similarly, in the synthesis of oxazolidinone derivatives containing a 3-(5-fluoropyridine-3-yl) moiety, structural modifications and optimization of synthetic steps were pursued to enhance antibacterial activity, demonstrating the importance of refining pathways for specific applications. nih.gov

Achieving regioselectivity is a central challenge in the synthesis of substituted pyridines. The ability to control the position of functional groups is essential for producing a specific isomer, such as this compound, while avoiding the formation of others.

Direct fluorination of substituted pyridines can offer a degree of regioselectivity. For example, the direct fluorination of 4-picoline (4-methylpyridine) with F2/N2 has been shown to produce 2-fluoro-4-methylpyridine (B58000) as the main product. nih.gov This illustrates how the inherent reactivity of the pyridine ring can direct fluorination to a specific position.

Transition metal-catalyzed reactions have also been developed to provide high regioselectivity. The Rh(III)-catalyzed synthesis of 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and terminal alkynes proceeds with uniformly high regioselectivity, yielding single isomers of the products. nih.gov This level of control is a significant advantage over methods that might produce a mixture of isomers requiring difficult separation. The synthesis of 3-methylpyridine itself can be achieved through a multi-step process involving the conversion of 2-methylglutaronitrile (B1199711) to 3-methylpiperidine, followed by dehydrogenation, a pathway that ensures the specific placement of the methyl group. chempanda.com

Preparation of Key Intermediates for this compound Synthesis

A key intermediate for many complex molecules is 3-fluoro-4-aminopyridine. A well-defined synthetic route to this compound starts from 3-fluoropyridine. google.com The process involves several steps:

Carboxylation : 3-fluoropyridine is treated with a strong base to remove a proton, followed by a reaction with carbon dioxide to yield 3-fluoro-4-pyridine carboxylic acid. google.com

Esterification : The resulting carboxylic acid is then subjected to an esterification reaction. For example, reacting 71g of 3-fluoro-4-pyridine carboxylic acid with anhydrous methanol in the presence of an acid catalyst like sulfuric acid or tosic acid produces 3-fluoro-4-pyridine carboxylic acid methyl ester with a yield of up to 91%. google.com

Ammonolysis : The ester is converted to 3-fluoro-4-pyridine carboxamide. This is achieved by treating the ester with ammonia in a solvent like methanol or tetrahydrofuran (B95107). This step can yield the amide product in yields of 85-87%. google.com

Hofmann Degradation : The final step is a Hofmann degradation reaction on the 3-fluoro-4-pyridine carboxamide, which rearranges the amide to produce the target 3-fluoro-4-aminopyridine. google.com

An alternative approach involves the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide to produce 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govrsc.org This intermediate is then readily converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. nih.govrsc.org

| Reaction Step | Reagents | Product | Yield (%) google.com |

| Esterification | 3-fluoro-4-pyridine carboxylic acid, Methanol, Sulfuric Acid | 3-fluoro-4-pyridine carboxylic acid methyl ester | 91 |

| Ammonolysis | 3-fluoro-4-pyridine carboxylic acid methyl ester, Ammonia, Methanol | 3-fluoro-4-pyridine carboxamide | 85 |

Preparation of 3-Fluoro-4-pyridine Carboxamide

The synthesis of 3-fluoro-4-pyridine carboxamide is a critical step in various synthetic pathways, including the production of 3-fluoro-4-aminopyridine, an important intermediate for numerous novel pharmaceuticals. google.com One common and effective method for this preparation is through the ammonolysis of 3-fluoro-4-pyridine carboxylic acid esters. google.com This process involves the reaction of an ester derivative of 3-fluoro-4-pyridine carboxylic acid with ammonia, leading to the formation of the corresponding amide.

Detailed research findings from synthetic methodologies demonstrate that the reaction conditions for the ammonolysis can be varied to optimize the yield and purity of the final product. google.com The choice of the ester group (e.g., methyl, ethyl, propyl, butyl) and the solvent can influence the reaction's efficiency.

A general procedure involves dissolving the 3-fluoro-4-pyridine carboxylic acid ester in an anhydrous solvent, such as methanol or tetrahydrofuran (THF). google.com The solution is then cooled to a low temperature, typically between -20°C and 0°C, before ammonia is introduced. google.com After the addition of ammonia, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction. google.com Following the reaction period, the excess ammonia and solvent are removed under reduced pressure to yield the crude 3-fluoro-4-pyridine carboxamide, which typically appears as a faint yellow solid. google.com

An alternative approach avoids the esterification step altogether by directly converting 3-fluoro-4-pyridine carboxylic acid into a carboxylic acid halide, such as with thionyl chloride or oxalyl chloride. google.com This activated intermediate can then directly undergo ammonolysis to produce 3-fluoro-4-pyridine carboxamide without the need for separation and purification of the acid halide. google.com

The following table summarizes the experimental data from various ammonolysis reactions for the preparation of 3-fluoro-4-pyridine carboxamide:

| Starting Material | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 3-fluoro-4-pyridine carboxylic acid methyl ester | Anhydrous Methanol | -20 to 0, then Room Temp | 6 | 87 | 96 |

| 3-fluoro-4-pyridine carboxylic acid ethyl ester | Anhydrous Methanol | -20 to 0, then Room Temp | 6 | 87 | 96 |

| 3-fluoro-4-pyridine carboxylic acid propyl ester | Anhydrous Methanol | -20 to 0, then Room Temp | 6 | 87 | 96 |

| 3-fluoro-4-pyridine carboxylic acid isopropyl ester | Anhydrous Methanol | -20 to 0, then Room Temp | 6 | 78 | 96 |

| 3-fluoro-4-pyridine carboxylic acid butyl ester | Anhydrous Methanol | -20 to 0, then Room Temp | 6 | 80 | 96 |

| 3-fluoro-4-pyridine carboxylic acid methyl ester | Tetrahydrofuran (THF) | -20 to 0, then Room Temp | 6 | 87 | 96 |

Reactivity and Derivatization Studies of 3 Fluoro 4 Methylpyridine

Functional Group Transformations of the Pyridine (B92270) Core

The pyridine ring of 3-fluoro-4-methylpyridine can undergo a variety of transformations, allowing for the introduction of diverse functional groups. These reactions are often directed by the electronic effects of the existing substituents.

Halogenation Reactions (e.g., 2-Chloro-3-fluoro-4-methylpyridine)

The introduction of a second halogen atom onto the this compound ring can be achieved through several synthetic strategies. While direct chlorination of this compound at the 2-position is a plausible transformation, literature more commonly describes the synthesis of related chloro-fluoropyridine derivatives from alternative precursors.

One established method for producing 2-chloro-3-fluoropyridine (B99640) involves a diazotization reaction of 2-chloro-3-aminopyridine. In this process, the amino group is converted into a diazonium salt, which is subsequently displaced by a fluoride (B91410) ion. A one-pot method utilizing tert-butyl nitrite (B80452) and copper fluoride as the fluorinating agent in an organic solvent provides 2-chloro-3-fluoropyridine in yields of up to 68%. google.com Another approach starts from 3-fluoropyridine (B146971), which can undergo chlorination, although this method can be less stable. google.com

The synthesis of 2-chloro-3-fluoro-4-methylpyridine (B1592951) is of interest for the creation of various pharmaceutical and agrochemical compounds. chemimpex.comagropages.com

Table 1: Synthesis of 2-Chloro-3-fluoropyridine via Diazotization

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 2-Chloro-3-aminopyridine | tert-Butyl nitrite, Copper fluoride | Ethanol (B145695) | 25 | 68 |

Amination and Amidation Reactions

The introduction of amino and amido groups to the fluoropyridine core is a critical step in the synthesis of many biologically active molecules. The synthesis of 3-fluoro-4-aminopyridine, for instance, can be achieved through various routes.

One method involves the Hofmann degradation of 3-fluoro-4-pyridinecarboxamide. google.com This reaction sequence typically starts with the carboxylation of 3-fluoropyridine to form 3-fluoro-4-pyridinecarboxylic acid, followed by esterification and amidation to yield the carboxamide precursor. google.com

Alternatively, 3-fluoro-4-aminopyridine can be synthesized from 3-fluoro-4-nitropyridine (B80604) N-oxide. This method involves the nucleophilic substitution of a bromo or nitro group with a fluoride ion, followed by the reduction of the nitro group and the N-oxide. For example, 3-bromo-4-nitropyridine (B1272033) N-oxide can be fluorinated to give 3-fluoro-4-nitropyridine N-oxide, which is then hydrogenated to afford 3-fluoro-4-aminopyridine quantitatively. nih.govrsc.orggoogle.com A related pathway starting from methyl 3-nitroisonicotinate involves nucleophilic substitution with a fluoride source, followed by hydrolysis of the ester and a Yamada-Curtius rearrangement to yield 3-fluoro-4-aminopyridine. nih.gov

The amidation of 3-fluoro-4-pyridinecarboxylic acid esters can be achieved by reacting them with ammonia (B1221849). For instance, treating 3-fluoro-4-pyridine carboxylic acid isopropyl ester with ammonia in methanol (B129727) yields 3-fluoro-4-pyridinecarboxamide with a 78% yield. google.com

Table 2: Synthesis of 3-Fluoro-4-aminopyridine Derivatives

| Starting Material | Key Transformation | Product | Yield (%) |

| 3-Fluoro-4-pyridinecarboxamide | Hofmann Degradation | 3-Fluoro-4-aminopyridine | Not specified |

| 3-Bromo-4-nitropyridine N-oxide | Fluorination and Reduction | 3-Fluoro-4-aminopyridine | Quantitative (from 3-fluoro-4-nitropyridine N-oxide) |

| Methyl 3-nitroisonicotinate | SNAr, Hydrolysis, Yamada-Curtius Rearrangement | 3-[18F]fluoro-4-aminopyridine | 5-15 (radiochemical) |

| 3-Fluoro-4-pyridine carboxylic acid isopropyl ester | Ammonolysis | 3-Fluoro-4-pyridinecarboxamide | 78 |

Carboxylation and Esterification Reactions

Carboxylation of the pyridine ring, followed by esterification, provides valuable intermediates for further derivatization. A notable example is the synthesis of methyl 3-fluoropyridine-4-carboxylate.

A two-step synthesis starting from isonicotinic acid methyl ester has been reported. The process involves the nitration of the starting material to yield methyl 3-nitro-4-pyridylcarboxylate. This intermediate then undergoes a nucleophilic aromatic substitution where the nitro group is displaced by a fluoride anion using cesium fluoride (CsF) in dimethyl sulfoxide (B87167) (DMSO) at 120°C. This reaction proceeds with a 38% yield. mdpi.comnih.govresearchgate.net

Table 3: Synthesis of Methyl 3-fluoropyridine-4-carboxylate

| Precursor | Reagents | Solvent | Temperature (°C) | Yield (%) |

| Methyl 3-nitro-4-pyridylcarboxylate | CsF | DMSO | 120 | 38 |

Reduction Reactions (e.g., to Pyridine Methanol Derivatives)

The reduction of functional groups on the pyridine ring can lead to the formation of pyridine methanol derivatives. For instance, (3-fluoropyridin-4-yl)methanol (B1532056) is a known compound. smolecule.com

A multi-step synthesis of 3-fluoropyridine-2-methanol has been developed starting from quinolinic acid. This process involves acid anhydrization, esterification, ammoniation, amino fluorination, and finally, the reduction of the ester group to the corresponding alcohol. google.com Although this example does not start from this compound, it demonstrates a viable pathway for the reduction of a carboxylate group on a fluoropyridine ring to a methanol derivative.

Furthermore, the reduction of a nitro group on a fluoropyridine ring is a key step in some synthetic routes. For example, the catalytic hydrogenation of 3-fluoro-4-nitropyridine N-oxide using palladium on carbon (Pd/C) quantitatively yields 3-fluoro-4-aminopyridine, which also involves the reduction of the N-oxide. nih.govrsc.orggoogle.com

Reactions at the Methyl Group

The methyl group at the 4-position of the pyridine ring is susceptible to various reactions, including oxidation and condensation. The acidity of the methyl protons is increased due to the electron-withdrawing nature of the pyridine ring, making it a site for functionalization.

Oxidation of methylpyridines to their corresponding carboxylic acids is a common transformation. acs.org For instance, 3-methylpyridine (B133936) can be selectively oxidized to nicotinic acid (vitamin B3) using various oxidizing agents. rsc.org This suggests that the methyl group of this compound could be oxidized to 3-fluoro-4-pyridinecarboxylic acid.

The acidic nature of the methyl protons in methylpyridines, particularly at the 2- and 4-positions, allows for condensation reactions with aldehydes. For example, 4-methylpyridine (B42270) reacts with benzaldehyde (B42025) in the presence of a base. The reaction proceeds through the deprotonation of the methyl group to form a resonance-stabilized anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the condensation product. vaia.com A similar reaction would be expected for this compound.

Nucleophilic Aromatic Substitution (SNAr) on the Fluoropyridine Ring

The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups. The fluorine atom at the 3-position and the nitrogen atom in the ring both influence the regioselectivity and rate of these reactions.

Nucleophilic attack on pyridines generally occurs at the 2- and 4-positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization. youtube.comyoutube.com

A key example of SNAr is the displacement of a nitro group by a fluoride ion in the synthesis of methyl 3-fluoropyridine-4-carboxylate, as described in section 3.1.3. mdpi.comresearchgate.net In this case, the nitro group at the 3-position is a good leaving group, and the reaction is facilitated by the electron-withdrawing carboxylate group at the 4-position.

The synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide also proceeds via an SNAr mechanism. The N-oxide activates the pyridine ring towards nucleophilic attack, allowing the displacement of the bromo group by fluoride. nih.govrsc.orggoogle.com

The reaction of halopyridines with amines is a common method for introducing amino substituents onto the pyridine ring. These reactions are often carried out at elevated temperatures. youtube.com

Derivatization for Analytical and Research Purposes

Derivatization is a common strategy to enhance the detectability of analytes in mass spectrometry and to determine the enantiomeric purity of chiral compounds using NMR spectroscopy. Although no studies focus exclusively on this compound, existing techniques for other compounds could theoretically be adapted.

For compounds with poor ionization efficiency in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), chemical derivatization can significantly improve signal intensity. Reagents that introduce a readily ionizable group onto the target molecule are often employed. While not tested on this compound, reagents developed for other functional groups could be applicable. For instance, if this compound were modified to contain a hydroxyl group, reagents like 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) could be used. nih.govnih.gov This reagent reacts with hydroxyl groups to form N-methylpyridyl ether salts, which enhance ionization. nih.gov

Another approach involves targeting specific functional moieties to improve chromatographic separation and detection. For diene-containing compounds, derivatizing agents like 2-nitrosopyridine (B1345732) (PyrNO) have been shown to increase sensitivity in LC-MS/MS analysis. caymanchem.com Should a derivative of this compound containing a diene system be synthesized, this method could prove useful. The selection of a derivatization reagent is highly dependent on the functional groups present in the analyte and the analytical goals. nih.gov

Table 1: Examples of Derivatization Reagents for LC-MS/MS

| Derivatization Reagent | Target Functional Group | Potential Application for this compound Derivatives |

|---|---|---|

| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Primary and secondary hydroxyls | Derivatization of hydroxylated metabolites of this compound. nih.govnih.gov |

| 2-nitrosopyridine (PyrNO) | 1,3-dienes | Derivatization of potential diene-containing derivatives of this compound. caymanchem.com |

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Dienes | Enhancement of signal for diene-containing derivatives. nih.gov |

This table is based on the general application of these reagents and their potential, but not confirmed, use for derivatives of this compound.

For chiral molecules, determining the enantiomeric excess (ee) is crucial. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful tool for this purpose. A common strategy involves reacting a chiral analyte with a CDA to form diastereomers, which exhibit distinct signals in the NMR spectrum.

A three-component derivatization protocol has been developed for determining the enantiopurity of chiral primary amines and sulfinamides. nih.govspringernature.comacs.orgbath.ac.uk This method involves the condensation of the chiral analyte with 2-formylphenylboronic acid and an enantiopure chiral diol, such as (S)-BINOL or pinanediol, to form diastereomeric iminoboronate esters. nih.govspringernature.combath.ac.uk The ratio of these diastereomers, which reflects the enantiopurity of the original analyte, can be determined by integrating the well-resolved signals in the ¹H or ¹⁹F NMR spectra. springernature.comacs.org

While this compound itself is not chiral, if it were used as a precursor to synthesize a chiral amine or another chiral derivative, this methodology could be applied to determine the enantiopurity of the resulting product. The use of a fluorinated 2-formylphenylboronic acid template could offer the advantage of using ¹⁹F NMR for a clearer analysis. acs.orgbath.ac.uk

Table 2: Components for NMR-based Enantiopurity Determination

| Component | Role | Example |

|---|---|---|

| Chiral Analyte | The compound whose enantiopurity is to be determined. | A hypothetical chiral amine derivative of this compound. |

| Aldehyde/Template | Forms an imine with the chiral amine. | 2-formylphenylboronic acid or a fluorinated analogue. springernature.comacs.org |

Applications in Medicinal Chemistry Research

3-Fluoro-4-methylpyridine as a Key Intermediate in Pharmaceutical Synthesis

This compound and its derivatives serve as crucial building blocks in the synthesis of a wide array of pharmaceutical compounds. The presence of the fluorine atom at the 3-position and the methyl group at the 4-position of the pyridine (B92270) ring allows for regioselective functionalization, making it a valuable starting material for creating complex molecules.

The utility of fluorinated pyridines as intermediates is well-documented in the synthesis of various therapeutic agents. For instance, the general class of fluorinated pyridines is instrumental in developing drugs targeting a range of conditions. The synthesis of these intermediates often involves nucleophilic aromatic substitution reactions, where a nitro or other suitable leaving group is displaced by a fluoride (B91410) ion. This process provides an efficient route to introduce fluorine into the pyridine ring, a key step in the subsequent elaboration of the molecule into a final drug product.

Development of Biologically Active Pyridine Derivatives

The this compound scaffold is a key component in the development of a diverse range of biologically active molecules targeting various diseases.

Anticancer Agents with Pyridine Moieties

The pyridine ring is a prevalent scaffold in the design of novel anticancer agents. Researchers have synthesized and evaluated numerous pyridine derivatives for their potential to inhibit cancer cell growth through various mechanisms. arabjchem.orgijsat.orgresearchgate.net

One notable area of research involves the development of tubulin polymerization inhibitors. These agents disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been designed as novel tubulin polymerization inhibitors. nih.govresearchgate.nettandfonline.com One particular compound from this series, compound 9p, demonstrated significant antiproliferative activity against HeLa, MCF-7, and A549 cancer cell lines. nih.gov Mechanistic studies confirmed that this compound potently inhibits tubulin polymerization and disrupts microtubule dynamics in HeLa cells, leading to G2/M phase cell cycle arrest and apoptosis. nih.govresearchgate.net

Furthermore, other pyridine derivatives, such as diarylpyridines and trimethoxyphenyl pyridine derivatives, have also been investigated as tubulin inhibitors. nih.govrsc.org Compound VI, a novel trimethoxyphenyl pyridine derivative, exhibited potent anti-proliferative activity against HCT 116, HEPG-2, and MCF-7 cancer cells and was found to have a high tubulin polymerization inhibitory effect. rsc.org Additionally, pyridine-urea derivatives have been synthesized and shown to possess significant in vitro anticancer activity, with some compounds exhibiting greater potency than the reference drug doxorubicin. nih.gov

| Compound Class | Mechanism of Action | Example Cancer Cell Lines | Reference |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization Inhibition | HeLa, MCF-7, A549 | nih.govresearchgate.net |

| Diarylpyridines | Tubulin Polymerization Inhibition | HeLa, MCF-7, SGC-7901 | nih.gov |

| Trimethoxyphenyl Pyridine Derivatives | Tubulin Polymerization Inhibition | HCT 116, HEPG-2, MCF-7 | rsc.org |

| Pyridine-Ureas | VEGFR-2 Inhibition | MCF-7, Various NCI-60 panel lines | nih.gov |

Antiviral and Antibacterial Agents

Fluorinated pyridine derivatives have shown promise as both antiviral and antibacterial agents. The incorporation of fluorine can enhance the biological activity of these compounds. mdpi.com Pyridine-containing heterocycles have demonstrated a broad spectrum of antiviral activities against various viruses, including HIV, hepatitis B and C, and respiratory syncytial virus (RSV). nih.gov The mechanisms of action are diverse and can include inhibition of viral replication, reverse transcriptase, and other key viral enzymes. nih.gov

In the realm of antibacterial research, fluorinated pyridine derivatives have been explored for their efficacy against various bacterial strains. nih.gov For example, a series of N-alkylated pyridine-based organic salts have been synthesized and shown to possess antibacterial and antibiofilm activities against S. aureus and E. coli. mdpi.com Additionally, other pyridine derivatives have demonstrated good antimicrobial activity against a panel of bacteria, including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. nih.gov

| Compound Type | Target Pathogen | Activity | Reference |

| Fluorinated Pyridine Derivatives | Various Viruses (HIV, HBV, HCV, RSV) | Antiviral | mdpi.comnih.gov |

| N-alkylated Pyridine Salts | S. aureus, E. coli | Antibacterial, Antibiofilm | mdpi.com |

| Pyridine Derivatives | B. subtilis, S. aureus, E. coli | Antibacterial | nih.gov |

Antifungal and Insecticidal Agents

The versatility of the pyridine scaffold extends to the development of antifungal and insecticidal agents. Several pyridine derivatives have been synthesized and evaluated for their efficacy in these areas. researchgate.net

In antifungal research, novel pyridine carboxamide derivatives have been designed as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), displayed good in vivo antifungal activity against Botrytis cinerea. nih.gov Other pyridine derivatives have also shown promising antifungal activity against Candida albicans and Aspergillus fumigatus. researchgate.net

In the field of insecticides, pyridine derivatives have been developed as analogues of neonicotinoids, a major class of insecticides. nih.gov A number of synthesized thienylpyridines and related heterocyclic derivatives have been evaluated for their insecticidal activity against nymphs and adults of Aphis gossypi. nih.gov Additionally, piperidinium (B107235) and morpholinium cyanopyridinethiolates have shown promising insecticidal activities against the cowpea aphid, Aphis craccivora. researchgate.net

| Application | Compound Class | Target Organism | Reference |

| Antifungal | Pyridine Carboxamides | Botrytis cinerea | nih.gov |

| Antifungal | Pyridine Amides | Candida albicans, Aspergillus fumigatus | researchgate.net |

| Insecticidal | Thienylpyridines | Aphis gossypi | nih.gov |

| Insecticidal | Piperidinium and Morpholinium Cyanopyridinethiolates | Aphis craccivora | researchgate.net |

| Insecticidal | Functionalized Pyridines | Aphis craccivora | nih.govacs.org |

TRPV1 Antagonists and Analgesic Research

A significant application of this compound derivatives is in the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for analgesic research. The 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide moiety is a key pharmacophore in a series of potent TRPV1 antagonists. nih.govnih.govelsevierpure.com These antagonists have demonstrated strong anti-allodynic effects in rat neuropathic pain models. nih.govnih.gov

The structure-activity relationship (SAR) studies of these compounds have revealed that modifications to the C-region of the molecule, which often contains a pyridine ring, can significantly impact potency and efficacy. For example, the introduction of 2-thio pyridine C-region analogues has led to the discovery of compounds with excellent TRPV1 antagonism. nih.govnih.gov

| Compound Series | Key Structural Feature | Therapeutic Target | Indication | Reference |

| 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | 2-Thio pyridine C-region | TRPV1 | Neuropathic Pain | nih.govnih.gov |

| 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides | 2-Oxy pyridine C-region | TRPV1 | Pain | elsevierpure.com |

Modulators of Neurological Disorders (e.g., mGlu5 Receptor Antagonists)

Metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists are being investigated as potential treatments for a variety of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and depression. patsnap.comnih.govnih.gov The modulation of glutamatergic neurotransmission through mGluR5 is a promising therapeutic strategy. nih.gov

A highly potent and orally bioavailable mGlu5 receptor antagonist, 3-[3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine, has been developed. nih.gov This compound demonstrates the direct application of the this compound scaffold in the creation of central nervous system (CNS) active agents. The development of such selective antagonists has been crucial in understanding the role of mGluR5 in various nervous system disorders. researchgate.net

| Compound Name | Receptor Target | Potential Therapeutic Area | Reference |

| 3-[3-Fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)phenyl]-4-methylpyridine | mGlu5 | Anxiety, Neurological Disorders | nih.gov |

| Mavoglurant | mGluR5 | Parkinson's Disease (L-dopa-induced dyskinesia) | nih.gov |

| Dipraglurant | mGluR5 | Parkinson's Disease (L-dopa-induced dyskinesia) | nih.gov |

| MPEP (2-methyl-6-(phenylethynyl)pyridine) | mGlu5 | Neurological Disorders | nih.gov |

| MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) | mGlu5 | Anxiety, Neurological Disorders | researchgate.netnih.gov |

Inhibitors of Kinases (e.g., p38α MAP kinase)

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. acs.orged.ac.uk Small molecule kinase inhibitors have emerged as a significant class of therapeutic agents, with many receiving regulatory approval. acs.orged.ac.uk The this compound moiety has been successfully incorporated into inhibitors of various kinases, including the p38α mitogen-activated protein (MAP) kinase. nih.gov

The p38α MAP kinase is a key mediator of the inflammatory response, making it an attractive target for the development of anti-inflammatory drugs. nih.gov The discovery of pyridinyl-imidazole-based p38α inhibitors spurred extensive research efforts to develop potent and selective modulators of this pathway. nih.gov Research has shown that compounds featuring a 4-fluorophenyl or 4-pyridinyl motif exhibit significant inhibitory activity against p38α MAP kinase. mdpi.com For instance, a series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones containing a 4-fluoro-phenyl/pyridinyl group demonstrated IC₅₀ values in the range of 0.10–5.1 µM, comparable to the reference compound SB203580 (IC₅₀ = 0.3 µM). mdpi.com This highlights the importance of the fluorinated pyridine or phenyl ring in binding to the ATP pocket of the kinase. mdpi.com

Furthermore, imidazo[1,2-b]pyridazine (B131497) derivatives incorporating a 4-fluoro-3-methylphenyl group have been identified as potent p38 MAP kinase inhibitors. ijmphs.com One such compound, N-{4-[2-(4-Fluoro-3-methylphenyl)imidazo[1,2-b]pyridazin-3-yl] pyridin-2-yl}-2-methylpyridin-4-carboxamide 1-oxide sulfate, demonstrated potent inhibition of both p38 MAP kinase and the production of the pro-inflammatory cytokine TNF-α. ijmphs.com

Impact of Fluorine Substitution on Pharmacological Activity and Pharmacokinetics

The introduction of a fluorine atom into a drug molecule can have a profound impact on its pharmacological and pharmacokinetic properties. nih.govacs.org Fluorine's high electronegativity and small size can alter a molecule's conformation, pKa, and binding affinity to its target. acs.orgacs.org

From a pharmacokinetic perspective, fluorine substitution can significantly enhance metabolic stability. nih.govwikipedia.org The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown by enzymes like cytochrome P450. wikipedia.organnualreviews.org This can lead to a longer drug half-life and improved bioavailability. wikipedia.org For example, fluorination can be used to block metabolically labile sites on a molecule, thereby preventing its degradation and prolonging its therapeutic effect. nih.gov

Fluorine can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and increase its absorption. nih.govwikipedia.org However, the effect on lipophilicity is generally modest for a single fluorine atom. annualreviews.org The strategic placement of fluorine can also influence a drug's distribution and clearance from the body. annualreviews.org

Recent studies on [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a PET tracer for imaging demyelination, have highlighted the complexities of fluorine's impact. While initially found to be stable, later studies in awake humans showed reduced metabolic stability. biorxiv.orgnih.gov This was attributed to metabolism by the CYP2E1 enzyme. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound relates to its biological activity. youtube.comslideshare.net For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity as kinase inhibitors.

In the context of p38α MAP kinase inhibitors, SAR studies have consistently shown the importance of the fluorinated pyridine or phenyl ring for activity. mdpi.comnih.gov The 4-fluorophenyl group is a common feature in potent inhibitors, where it occupies a hydrophobic pocket in the ATP binding site of the kinase. nih.gov

For other kinase targets, such as those in the PI3K/mTOR pathway, derivatives of 4-methylpyridopyrimidinone have been explored. nih.gov SAR studies on these compounds have guided the modification of various substituents to improve their antitumor activity. nih.gov Similarly, SAR studies on pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors have provided a comprehensive understanding of the structural requirements for potent inhibition. rjeid.com

The position of the fluorine atom on the pyridine ring is also critical. 3-Fluoropyridines are often preferred over 2- or 4-fluoropyridines because they are less susceptible to nucleophilic substitution, which can lead to unwanted reactions in a biological system. acs.org

Metabolic Stability and Bioavailability Considerations

The metabolic stability and bioavailability of a drug are critical factors that determine its clinical success. nih.gov Small molecule kinase inhibitors, in particular, can exhibit variable oral bioavailability due to factors like poor solubility, membrane permeability issues, and enzymatic metabolism. nih.gov

As previously discussed, the incorporation of fluorine can enhance metabolic stability by blocking sites of metabolism. nih.govannualreviews.org This is a key strategy for improving the pharmacokinetic profiles of drug candidates. nih.gov For instance, the metabolism of [¹⁸F]3-fluoro-4-aminopyridine was found to be mediated by the CYP2E1 enzyme, leading to the formation of 5-hydroxy-3F4AP and 3F4AP N-oxide. nih.govnih.gov Understanding these metabolic pathways is crucial for designing more stable analogues. nih.gov

Applications in Agrochemical Research and Development

3-Fluoro-4-methylpyridine as an Essential Building Block in Agrochemical Synthesis

Fluorinated organic compounds, especially those containing pyridine (B92270) and pyrimidine (B1678525) rings, are recognized as prominent structural motifs in the creation of highly effective pharmaceuticals and agrochemicals. researchgate.net The 4-methylpyridine (B42270) framework, when substituted with fluorine or a trifluoromethyl (-CF3) group, serves as a crucial building block, or synthon, for more complex active ingredients. agropages.comjst.go.jp The unique physicochemical properties imparted by the fluorine atom—such as high electronegativity, the ability to form strong carbon-fluorine bonds, and its relatively small size—can significantly influence a molecule's biological activity, metabolic stability, and transport properties. nih.govjst.go.jp

The synthesis of agrochemicals often involves multi-step processes where a key intermediate, like a fluorinated methylpyridine derivative, is assembled and then further elaborated. nih.gov For instance, trifluoromethylpyridines (TFMPs) are commonly synthesized either through chlorine/fluorine exchange reactions on a trichloromethylpyridine precursor or by constructing the pyridine ring from a trifluoromethyl-containing building block. jst.go.jpnih.gov These TFMP derivatives are foundational to the fourth generation of agrochemical products, which are characterized by high efficacy and low toxicity. agropages.com Specifically, derivatives of 4-(trifluoromethyl)pyridine (B1295354) have been successfully commercialized into a select number of impactful agrochemicals. jst.go.jpnih.gov

Development of Crop Protection Agents

The versatile this compound scaffold and its related isomers are integral to the discovery of novel herbicides, fungicides, and insecticides. The strategic inclusion of this fluorinated pyridine ring has been shown to enhance the biological activity of compounds. researchgate.net

The development of modern herbicides frequently utilizes the 4-(trifluoromethyl)pyridine moiety to achieve potent and selective weed control. A prime example is Pyroxsulam, a herbicide developed for controlling key grass and broadleaf weeds in cereal crops. researchgate.net Its chemical structure incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which is crucial for its efficacy. jst.go.jpnih.gov The synthesis of Pyroxsulam involves the condensation of 2-amino-5,7-dimethoxy- Current time information in Bangalore, IN.numberanalytics.comepa.govtriazolo[1,5-a]pyrimidine with the key intermediate 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride. google.comgoogle.com

Table 1: Herbicides Featuring a Fluorinated Pyridine Moiety

| Herbicide Name | Chemical Moiety | Synthesis Intermediate | Primary Use |

| Pyroxsulam | 2-methoxy-4-(trifluoromethyl)pyridine | 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride google.com | Control of grass and broadleaf weeds in cereals researchgate.net |

| Fluroxypyr | Pyridine | Not specified | Control of broadleaf weeds epa.gov |

| Clopyralid | Pyridine | Not specified | Control of broadleaf weeds epa.gov |

| Picloram | Pyridine | Not specified | Control of broadleaf weeds epa.gov |

Pyridine and pyrimidine structures are important motifs for enhancing bioactivity in many fungicides. google.com The trifluoromethylpyridine scaffold, in particular, is being explored for the development of new antifungal agents. For example, trifluoromethylpyridine is a key fragment in the fungicide Fluopimomide. researchgate.net Furthermore, research into new succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides, has incorporated the trifluoromethylpyridine structure to enhance antifungal efficacy against various plant pathogens. researchgate.net The development of novel 3,4-dichloroisothiazole-based strobilurins has also shown that incorporating different structural linkers can lead to potent fungicidal activity.

Table 2: Fungicides and Developmental Compounds with Pyridine Scaffolds

| Compound Name | Chemical Moiety | Target/Class | Key Research Finding |

| Fluopimomide | Trifluoromethylpyridine | Fungicide | An established pesticide containing the TFMP fragment researchgate.net |

| Cyclobutrifluram | 2-(trifluoromethyl)-3-pyridinecarboxamide | Succinate Dehydrogenase Inhibitor (SDHI) | A new generation SDHI for controlling plant-parasitic nematodes researchgate.net |

| Fluazinam | 2-amino-3-chloro-5-trifluoromethyl pyridine | Fungicide | Derived from an intermediate of 3-methylpyridine (B133936) agropages.com |

| 3-alkyl-5-fluoro-4-substituted-imino-3,4-dihydropyrimidin-2(1H)-ones | Fluorinated dihydropyrimidinone | Fungicide | Novel class of fungicides with activity against diseases like Septoria tritici google.com |

In the field of insecticides, the 4-(trifluoromethyl)pyridine structure is a component of the highly effective aphicide, Flonicamid. jst.go.jpnih.gov Flonicamid works by a unique mode of action, inhibiting the feeding behavior of sucking insects. Its synthesis is based on 4-trifluoromethyl nicotinic acid, which is converted to an acyl chloride and then reacted with aminoacetonitrile (B1212223) hydrochloride to form the final product. google.comwikimedia.org This demonstrates a direct pathway from a 4-(trifluoromethyl)pyridine derivative to a commercial insecticide.

Table 3: Insecticides Derived from Fluorinated Pyridine Building Blocks

| Insecticide Name | Chemical Moiety | Synthesis Intermediate | Primary Target |

| Flonicamid | 4-(trifluoromethyl)pyridine | 4-trifluoromethyl nicotinic acid google.comwikimedia.org | Sucking insects, such as aphids |

| Chlorfenapyr | Pyridine | 2-chloro-6-trichloromethyl pyridine | Broad-spectrum insecticide |

| Sulfoxaflor | 6-(trifluoromethyl)pyridine | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov | Sap-feeding insects |

Enhancing Efficacy and Selectivity in Agrochemical Formulations

The inclusion of a fluorinated pyridine core, such as in this compound derivatives, is a deliberate strategy to enhance the performance of agrochemicals. The introduction of fluorine or a trifluoromethyl group can increase the lipophilicity of a molecule, which facilitates its penetration through the waxy cuticle of plants or the chitinous exoskeleton of insects, thereby improving efficacy. beyondpesticides.org This fluorination can also increase the metabolic stability of the compound, leading to longer residual activity. beyondpesticides.org

The pyridine ring itself contributes positively to a pesticide's properties. As an ionizable, polar aromatic ring, it has higher hydrophobicity and solubility compared to a benzene (B151609) ring, which can improve the transport and utilization of the pesticide molecule within the target organism. researchgate.net This combination of the pyridine ring and fluorine substitution can lead to superior selectivity. For instance, pyridine-based herbicides have been developed that show high efficacy against target weeds while exhibiting greater safety for crops like wheat, a critical attribute for in-crop applications. researchgate.net

Environmental Impact and Sustainable Agricultural Practices

However, the very stability conferred by the carbon-fluorine bond can lead to environmental persistence. for.sepan-europe.info Some pyridine-based herbicides are known to persist in soil and water, and their residues can potentially cause harm to non-target plants if contaminated compost or manure is used. epa.govfor.se Furthermore, certain fluorinated pesticides can degrade into highly persistent metabolites, such as trifluoroacetic acid (TFA), which can accumulate in water sources, posing long-term risks to ecosystems. beyondpesticides.orgpan-europe.infobiocontroltechnologies.com These "forever chemicals" are a growing concern, prompting regulatory scrutiny and a push towards developing less persistent alternatives. biocontroltechnologies.comacs.org The ongoing challenge for chemists is to design molecules that are potent and selective against pests but readily degrade into harmless substances in the environment, balancing agricultural productivity with ecological stewardship. agropages.comacs.org

Computational and Spectroscopic Investigations of 3 Fluoro 4 Methylpyridine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental characteristics of molecular systems. Through methods like Density Functional Theory (DFT), it is possible to model and predict the behavior of molecules with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 3-Fluoro-4-methylpyridine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional conformation, known as the optimized geometry. scirp.orgresearchgate.net This process minimizes the total energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles.

While specific calculated values for this compound are dependent on the exact computational level of theory, the expected outputs of such a study are detailed in the table below. These parameters provide a quantitative basis for analyzing the molecule's structural framework.

Table 1: Representative Data Table for Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-F | Value dependent on calculation |

| Bond Length | C-N | Value dependent on calculation |

| Bond Length | C-C (ring) | Value dependent on calculation |

| Bond Length | C-C (methyl) | Value dependent on calculation |

| Bond Angle | F-C-C | Value dependent on calculation |

| Bond Angle | C-N-C | Value dependent on calculation |

| Dihedral Angle | F-C-C-C | *Value dependent on calculation |

HOMO-LUMO Energy Analysis and Charge Transfer Mechanisms

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. wikipedia.org For this compound, the analysis of its frontier orbitals reveals how and where electronic charge transfer is most likely to occur upon excitation. The distribution of these orbitals across the molecule highlights the regions that are electron-rich (HOMO) and electron-poor (LUMO), providing a basis for predicting its behavior in chemical reactions. science.govyoutube.com

The energies of these orbitals and the resulting gap are calculated using the same DFT methods employed for geometry optimization. These values are instrumental in assessing the molecule's potential for use in applications like organic electronics.

Table 2: Representative HOMO-LUMO Energy Parameters for this compound

| Parameter | Calculated Value (eV) |

|---|---|

| Energy of HOMO (EHOMO) | Value dependent on calculation |

| Energy of LUMO (ELUMO) | Value dependent on calculation |

| HOMO-LUMO Energy Gap (ΔE) | *Value dependent on calculation |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values.

Typically, red-colored regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Conversely, blue-colored regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas represent neutral or zero potential. researchgate.net

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. The fluorine atom, being highly electronegative, would also contribute to regions of negative potential. Positive potential would be expected around the hydrogen atoms. This analysis provides a clear, visual guide to the molecule's reactivity patterns. researchgate.net

Prediction of Non-Linear Optical (NLO) Activity

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

A high value for hyperpolarizability, particularly the total static first hyperpolarizability (β₀), suggests that the molecule may exhibit significant NLO activity. These properties are derived from the molecule's response to an external electric field and are strongly related to intramolecular charge transfer. Molecules with a significant difference in electron distribution between their ground and excited states, often characterized by a small HOMO-LUMO gap, tend to have larger β values. DFT calculations are a standard method for predicting these NLO properties.

Table 3: Representative Predicted Non-Linear Optical Properties of this compound

| NLO Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | Value dependent on calculation (Debye) |

| Mean Polarizability (α) | Value dependent on calculation (esu) |

| Total First Hyperpolarizability (β₀) | *Value dependent on calculation (esu) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond closely to the familiar Lewis structure representation. wisc.edu

This method is particularly useful for quantifying intramolecular charge transfer and delocalization effects. It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, yielding a stabilization energy E(2). wisc.edu

Advanced Spectroscopic Characterization

While computational studies provide a theoretical framework, experimental spectroscopic techniques are essential for validation. Techniques such as Fourier-Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize the molecule. The vibrational frequencies and chemical shifts observed in these experimental spectra are often compared with the values predicted by DFT calculations. A strong correlation between the calculated and experimental data confirms the accuracy of the computational model and provides a comprehensive understanding of the molecule's structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Detailed experimental NMR data for this compound is not extensively reported in publicly accessible literature. However, the expected spectral features can be inferred from the analysis of related compounds. For instance, in the ¹H NMR spectra of methylpyridines, the proton signals of the aromatic ring typically appear in the range of 7.0 to 8.5 ppm, while the methyl protons resonate at approximately 2.3 ppm. chemicalbook.comchemicalbook.com The introduction of a fluorine atom at the 3-position would induce further chemical shift changes and introduce heteronuclear coupling constants (J-F).

Similarly, the ¹³C NMR spectrum of 4-methylpyridine (B42270) shows signals for the methyl carbon at around 21 ppm and for the aromatic carbons between 120 and 150 ppm. spectrabase.com The fluorine substituent in this compound is expected to significantly influence the chemical shifts of the adjacent carbon atoms due to its strong electron-withdrawing nature, and introduce characteristic C-F coupling constants.

The ¹⁹F NMR spectrum is anticipated to show a single resonance for the fluorine atom at the 3-position. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom within the pyridine (B92270) ring. For comparison, the ¹⁹F NMR chemical shift of 3-fluoropyridine (B146971) has been reported. spectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Mass Spectrometry (MS and MS/MS) for Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. wikipedia.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of small neutral molecules or radicals. libretexts.org Common fragmentation pathways for pyridine derivatives include the loss of HCN, and for methylated pyridines, the loss of a hydrogen atom from the methyl group to form a stable pyridyl-methyl cation. The presence of the fluorine atom could also influence the fragmentation pathways, potentially leading to the loss of a fluorine radical or HF. Tandem mass spectrometry (MS/MS) studies would be instrumental in establishing the detailed fragmentation pathways and confirming the structure of the compound. wikipedia.org

Combined Spectroscopic and Computational Approaches for Isomer Differentiation

The differentiation of isomers is a common challenge in chemical analysis. A combination of spectroscopic techniques and computational methods can be highly effective in this regard. For example, the unique fragmentation patterns in mass spectrometry can help distinguish between isomers. nih.gov

Furthermore, computational chemistry can predict the spectroscopic properties of different isomers of fluoro-methylpyridine with a high degree of accuracy. researchgate.net By comparing the computationally predicted NMR chemical shifts, vibrational frequencies (IR and Raman), and even UV-Vis absorption spectra with the experimental data, it is possible to unambiguously identify a specific isomer. This combined approach has been successfully used for the structural elucidation of various organic molecules.

Future Directions and Emerging Research Avenues

Exploration of 3-Fluoro-4-methylpyridine in Material Science Research

The unique properties of fluorinated organic compounds make them attractive candidates for the development of advanced materials. While specific, large-scale applications of this compound in material science are still emerging, foundational research into its physicochemical properties provides a basis for future exploration. Commercial suppliers have noted the potential utility of this compound and its derivatives in the creation of specialty polymers, OLEDs, and other electronic materials. chemimpex.combldpharm.com

A key area of fundamental research involves understanding the solid-state behavior of fluorinated pyridines, which is critical for designing crystalline materials with desired properties. Quantum-chemical calculations and X-ray diffraction have been used to study the crystal structures of compounds like 3-fluoropyridine (B146971). acs.org These studies analyze the intermolecular interactions and crystal packing motifs, which are governed by factors like weak F···F interactions and the arrangement of the pyridine (B92270) rings. acs.org Understanding how the fluorine substitution pattern influences the molecular arrangement—shifting from herringbone to parallel and back to edge-to-face packing with increasing fluorination—provides a roadmap for designing new molecular materials with tailored optical or electronic properties. acs.org The use of perfluoroalkylated molecules in material chemistry is an area of growing interest, suggesting a promising future for derivatives of this compound. mdpi.com

Catalytic Applications and Ligand Design

The electronic properties of the this compound scaffold make it a compelling candidate for applications in catalysis, both as a ligand for transition metals and as an organocatalyst.

Recent research has demonstrated the successful incorporation of this compound as a ligand in sophisticated iridium-based catalysts. researchgate.net Specifically, the active catalyst [Ir(IMes)(H)₂(this compound)₃] has been developed for use in parahydrogen-induced hyperpolarization (PHIP) NMR, a technique that dramatically enhances NMR signal intensity. researchgate.net In this context, this compound serves as a labile "co-substrate" ligand that facilitates the hyperpolarization process, which can be used for detecting specific classes of analytes in biological samples like urine. smashnmr.org The interaction and binding of substrates to this iridium catalyst have been modeled using Density Functional Theory (DFT) studies, providing insight into the catalytic cycle. researchgate.net